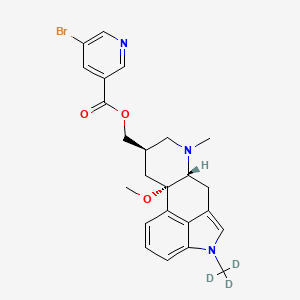
Nicergoline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicergoline-d3 is a deuterated form of Nicergoline, an ergot derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of cerebrovascular disorders, such as dementia and migraines of vascular origin . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nicergoline due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicergoline-d3 involves the incorporation of deuterium atoms into the Nicergoline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the Nicergoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the deuterated compound.
化学反応の分析
Types of Reactions
Nicergoline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
科学的研究の応用
Nicergoline-d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Metabolic Pathway Analysis: Studying the metabolic transformations of this compound in the body.
Drug Interaction Studies: Examining the interactions of this compound with other drugs and compounds.
Neuroprotective Research: Exploring the neuroprotective effects of this compound in models of neurodegenerative diseases.
作用機序
Nicergoline-d3 exerts its effects primarily through the inhibition of postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation and increased blood flow. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, promotes metabolic activity, and has neurotrophic and antioxidant properties .
類似化合物との比較
Nicergoline-d3 is compared with other ergot derivatives, such as:
Ergotamine: Used for migraine treatment but associated with cardiac fibrosis.
Methysergide: Another ergot derivative with similar vasodilatory properties but different safety profiles.
Pergolide: Used in Parkinson’s disease treatment but with different receptor affinities.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. Unlike some other ergot derivatives, this compound does not exhibit significant adverse effects such as cardiac fibrosis .
特性
分子式 |
C24H26BrN3O3 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
InChIキー |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
正規SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
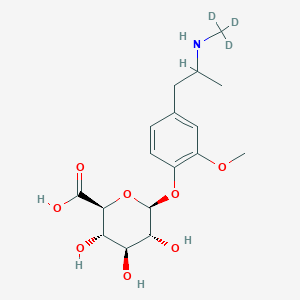
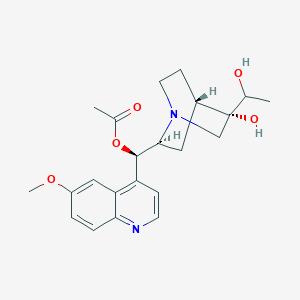
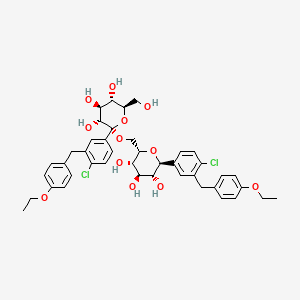
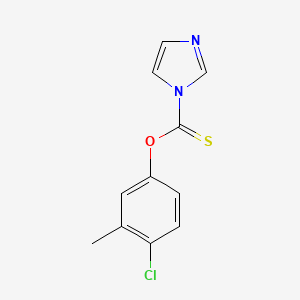
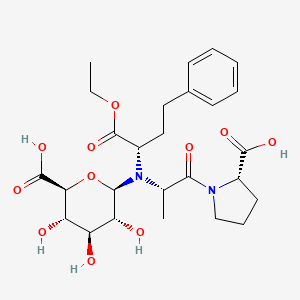
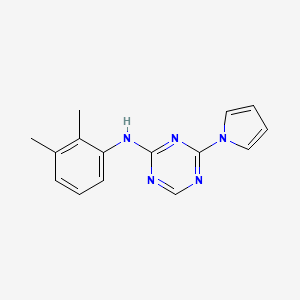
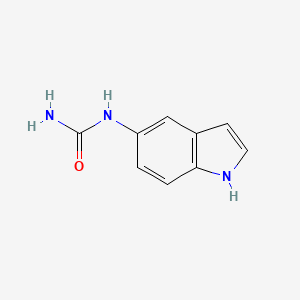
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)

